molecular formula C8H8BrN3 B580226 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 1799973-88-8

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B580226
CAS No.: 1799973-88-8
M. Wt: 226.077
InChI Key: WDYLQRRBPFTARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound with the molecular formula C8H8BrN3 It is a derivative of benzotriazole, characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 1 and 4 positions on the benzotriazole ring

Scientific Research Applications

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent, leveraging its ability to interfere with cellular processes.

    Industry: It may be used in the development of new materials with specific electronic or optical properties, such as dyes or sensors.

Future Directions

1,2,3-Triazole scaffolds are intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1,4-dimethyl-1H-benzo[d][1,2,3]triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions, often in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,4-dimethyl-1H-benzo[d][1,2,3]triazole, while coupling with an aryl halide could produce a variety of aryl-substituted benzotriazoles.

Comparison with Similar Compounds

Similar Compounds

    1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can significantly alter its reactivity and binding properties.

    5-chloro-1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical behavior and applications.

    5-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole: Contains an iodine atom, which can lead to different reactivity patterns compared to the bromine derivative.

Uniqueness

5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.

Properties

IUPAC Name

5-bromo-1,4-dimethylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(9)3-4-7-8(5)10-11-12(7)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLQRRBPFTARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.